molecular formula C13H14BrN B6338398 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 810693-31-3

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B6338398
CAS No.: 810693-31-3
M. Wt: 264.16 g/mol
InChI Key: MXVXDBQLDDEXPM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a bromine atom and methyl groups in its structure makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to form different pyrrole derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(4-methoxy-3-methylphenyl)-2,5-dimethyl-1H-pyrrole.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties. Researchers are exploring its use in developing new antimicrobial agents.

    Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. Studies have shown that certain derivatives exhibit promising activity against cancer cells and other diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:

    4-Bromo-3-methylphenol: This compound shares the bromine and methyl groups but lacks the pyrrole ring. It is used in the synthesis of various organic compounds and has applications in materials science.

    2,5-Dimethylpyrrole: This compound contains the pyrrole ring and methyl groups but lacks the bromine atom. It is used as a building block in organic synthesis and has applications in the development of new materials.

The uniqueness of this compound lies in its combination of the bromine atom, methyl groups, and pyrrole ring, which imparts specific chemical and biological properties not found in the individual components.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure allows for diverse chemical reactions and the development of novel materials and therapeutic agents. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVXDBQLDDEXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetic acid (30 mL) solution of 9.30 g of 4-bromo-3-methylaniline and 6.85 g of 2,5-hexanedione was stirred at 80° C. for 5 hours. The reaction liquid was concentrated, aqueous saturated sodium hydrogencarbonate solution was added thereto, extracted with ethyl acetate, washed with saturated saline water, and dried with anhydrous magnesium sulfate. This was filtered through silica gel column chromatography (ethyl acetate), the solvent was concentrated, hexane was added to it, and the formed solid was collected to obtain 10.90 g of the entitled compound as a white solid.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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